Formal Redox Potential Specificity: +0.83 V vs. Diphenylamine (+0.776 V) and N-Phenylanthranilic Acid (+1.08 V)
Sodium diphenylamine-4-sulfonate exhibits a formal redox potential (E₀) of +0.83 V in 1 mol L⁻¹ H₂SO₄, as specified by the ACS Reagent monograph [1]. This value places it between diphenylamine (E₀ = 0.776 V) and diphenylamine-4-sulfonic acid (E₀ = 0.84 V), and substantially below N-phenylanthranilic acid (E₀ = 1.08 V) and ferroin (E₀ = 1.12 V) [2]. The 0.054 V difference from diphenylamine and the 0.25 V difference from N-phenylanthranilic acid are analytically significant: Kolthoff's theory dictates that the indicator with a formal potential closest to the equivalence potential yields the smallest systematic titration error.
| Evidence Dimension | Formal redox potential (E₀) in acidic medium |
|---|---|
| Target Compound Data | E₀ = +0.83 V (1 mol L⁻¹ H₂SO₄) |
| Comparator Or Baseline | Diphenylamine: 0.776 V; Diphenylamine-4-sulfonic acid: 0.84 V; N-Phenylanthranilic acid: 1.08 V; Ferroin: 1.12 V |
| Quantified Difference | ΔE₀ = +0.054 V vs. diphenylamine; –0.01 V vs. diphenylamine-4-sulfonic acid; –0.25 V vs. N-phenylanthranilic acid |
| Conditions | 1 mol L⁻¹ H₂SO₄; formal potentials from authoritative compilations (Handbook of Biochemistry, ACS Reagent Chemicals) |
Why This Matters
Selection of an indicator with an E₀ mismatched to the equivalence potential of the titration (e.g., using 0.776 V diphenylamine for a system with an equivalence potential near 0.85 V) can lead to systematic endpoint errors of several percent; sodium diphenylamine-4-sulfonate fills a specific E₀ niche that neither diphenylamine nor N-phenylanthranilic acid covers.
- [1] Honeywell Research Chemicals. Sodium diphenylamine-4-sulfonate, Product No. 33150. E₀ in sulfuric acid 1 mol L⁻¹ = +0.83 V, rH = 27–29. View Source
- [2] Fasman, G. D. (Ed.). Oxidation–Reduction Indicators. In Handbook of Biochemistry and Molecular Biology, 3rd ed.; CRC Press: Boca Raton, FL, 1976; Vol. 3, p. 30. View Source
